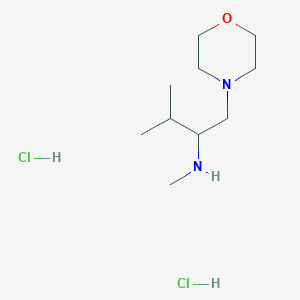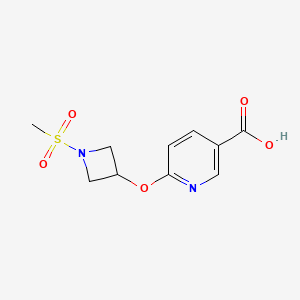
2-amino-N,N-dietiltiazol-5-sulfonamida
Descripción general
Descripción
2-amino-N,N-diethylthiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential as a pharmacologically active agent.
Aplicaciones Científicas De Investigación
2-amino-N,N-diethylthiazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
2-amino-N,N-diethylthiazole-5-sulfonamide has been found to have potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound’s primary targets include Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a protein that is overactive in many types of cancer, leading to uncontrolled cell growth. HDAC is an enzyme that regulates gene expression and its inhibition can lead to the death of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of Bcr-Abl and HDAC leads to a decrease in the proliferation of cancer cells . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against certain cancer cells .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by 2-amino-N,N-diethylthiazole-5-sulfonamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that control cell growth and survival. Its inhibition can lead to the death of cancer cells . HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that control cell growth and survival .
Result of Action
The inhibition of Bcr-Abl and HDAC by 2-amino-N,N-diethylthiazole-5-sulfonamide leads to a decrease in the proliferation of cancer cells . This can result in the shrinkage of tumors and a decrease in the symptoms of cancer.
Análisis Bioquímico
Biochemical Properties
2-Amino-N,N-diethylthiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including histone deacetylases (HDACs) and kinases. These interactions are crucial for its inhibitory activity against cancer cell lines . The compound’s ability to inhibit HDACs and kinases suggests its potential as a dual inhibitor, which can be beneficial in cancer therapy by preventing the proliferation of cancer cells .
Cellular Effects
2-Amino-N,N-diethylthiazole-5-sulfonamide has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on HDACs leads to changes in gene expression, which can result in the suppression of cancer cell growth . Additionally, the compound’s interaction with kinases affects cell signaling pathways, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 2-Amino-N,N-diethylthiazole-5-sulfonamide exerts its effects through binding interactions with biomolecules. It inhibits HDACs by binding to their active sites, preventing the deacetylation of histones and leading to changes in chromatin structure and gene expression . The compound also interacts with kinases, inhibiting their activity and disrupting cell signaling pathways that are essential for cancer cell proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N,N-diethylthiazole-5-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against HDACs and kinases . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 2-Amino-N,N-diethylthiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Amino-N,N-diethylthiazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Amino-N,N-diethylthiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
2-Amino-N,N-diethylthiazole-5-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with HDACs and kinases, enabling it to exert its inhibitory effects on these biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-diethylthiazole-5-sulfonamide typically involves the reaction of 2-amino-5-bromothiazole with diethylamine and a sulfonamide precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dioxane to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N,N-diethylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Comparación Con Compuestos Similares
2-amino-N,N-diethylthiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:
2-amino-5-nitrothiazole: Known for its antimicrobial properties.
2-amino-4-methylthiazole: Used in the synthesis of pharmaceuticals.
2-amino-5-chlorothiazole: Exhibits anticancer activity.
The uniqueness of 2-amino-N,N-diethylthiazole-5-sulfonamide lies in its combination of the thiazole ring and the sulfonamide group, which enhances its pharmacological potential and broadens its range of applications.
Propiedades
IUPAC Name |
2-amino-N,N-diethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-10(4-2)14(11,12)6-5-9-7(8)13-6/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMDCGHVFVECRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)





